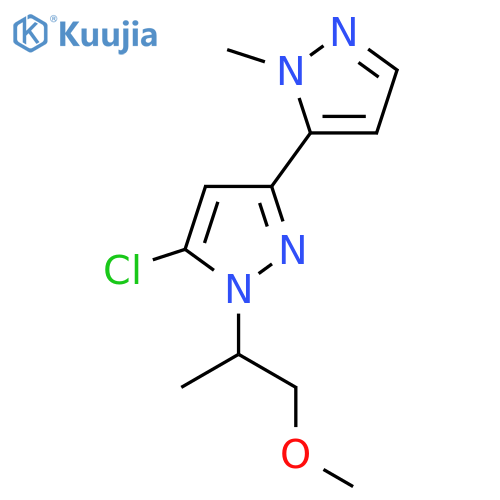

Cas no 2137519-71-0 (5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole)

5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole

- EN300-1128461

- 2137519-71-0

-

- インチ: 1S/C11H15ClN4O/c1-8(7-17-3)16-11(12)6-9(14-16)10-4-5-13-15(10)2/h4-6,8H,7H2,1-3H3

- InChIKey: HFYMMRFNPZJYMO-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(C2=CC=NN2C)=NN1C(C)COC

計算された属性

- せいみつぶんしりょう: 254.0934388g/mol

- どういたいしつりょう: 254.0934388g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 44.9Ų

5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1128461-10g |

5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |

2137519-71-0 | 95% | 10g |

$5405.0 | 2023-10-26 | |

| Enamine | EN300-1128461-10.0g |

5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |

2137519-71-0 | 10g |

$5405.0 | 2023-06-09 | ||

| Enamine | EN300-1128461-1.0g |

5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |

2137519-71-0 | 1g |

$1256.0 | 2023-06-09 | ||

| Enamine | EN300-1128461-2.5g |

5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |

2137519-71-0 | 95% | 2.5g |

$2464.0 | 2023-10-26 | |

| Enamine | EN300-1128461-5g |

5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |

2137519-71-0 | 95% | 5g |

$3645.0 | 2023-10-26 | |

| Enamine | EN300-1128461-0.05g |

5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |

2137519-71-0 | 95% | 0.05g |

$1056.0 | 2023-10-26 | |

| Enamine | EN300-1128461-0.1g |

5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |

2137519-71-0 | 95% | 0.1g |

$1106.0 | 2023-10-26 | |

| Enamine | EN300-1128461-0.5g |

5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |

2137519-71-0 | 95% | 0.5g |

$1207.0 | 2023-10-26 | |

| Enamine | EN300-1128461-0.25g |

5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |

2137519-71-0 | 95% | 0.25g |

$1156.0 | 2023-10-26 | |

| Enamine | EN300-1128461-5.0g |

5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole |

2137519-71-0 | 5g |

$3645.0 | 2023-06-09 |

5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole 関連文献

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazoleに関する追加情報

Introduction to 5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole (CAS No. 2137519-71-0)

5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2137519-71-0, belongs to a class of molecules known for their structural complexity and potential biological activity. The presence of multiple functional groups, including a chloro substituent, an isopropyl ether moiety, and two pyrazole rings, makes this molecule a promising candidate for further exploration in drug discovery and development.

The pyrazole scaffold is a well-documented pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities such as antiviral, anti-inflammatory, and anticancer properties. The specific arrangement of the substituents in 5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole contributes to its unique chemical and biological profile. The chloro group at the 5-position of the pyrazole ring can enhance electrophilicity, making it susceptible to nucleophilic attack, which is a common strategy in medicinal chemistry for modulating biological activity.

The isopropyl ether group at the 1-position introduces steric hindrance and electronic effects that can influence the compound's interactions with biological targets. This substitution pattern is often explored in drug design to optimize solubility, metabolic stability, and binding affinity. Additionally, the presence of a methyl group on the second pyrazole ring adds another layer of complexity, potentially affecting the compound's pharmacokinetic properties and overall bioavailability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have shown that molecules with similar structural motifs can interact with various enzymes and receptors involved in critical biological pathways. For instance, modifications at the pyrazole core have been linked to enhanced binding affinity for enzymes such as kinases and phosphodiesterases, which are key targets in oncology and inflammatory diseases.

In light of these findings, 5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole represents an intriguing candidate for further investigation. Its unique structural features suggest potential applications in the development of novel therapeutic agents targeting a broad spectrum of diseases. The compound's ability to modulate multiple biological pathways makes it a valuable asset in the quest for next-generation pharmaceuticals.

Furthermore, the synthesis of this compound has been optimized to ensure high yield and purity, making it accessible for preclinical studies. Advanced synthetic methodologies have been employed to introduce the necessary functional groups with minimal side reactions. This underscores the importance of robust synthetic strategies in bringing promising candidates from laboratory research to clinical trials.

The pyrazole derivatives continue to be a focal point in drug discovery due to their versatility and efficacy. Researchers have been particularly interested in exploring derivatives that exhibit improved pharmacological profiles compared to their parent compounds. The introduction of electron-withdrawing or electron-donating groups at strategic positions within the pyrazole ring can significantly alter the compound's biological activity.

For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the activity of enzymes implicated in cancer progression by selectively targeting specific residues within the active site. This level of selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes. The compound under discussion (5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole) aligns with this trend by incorporating structural elements known to enhance binding affinity and specificity.

The role of computational modeling in drug design cannot be overstated. By leveraging algorithms and software tools designed for molecular docking and simulations, researchers can predict how different compounds will interact with biological targets before conducting expensive wet-lab experiments. This approach has significantly reduced the time required to identify promising candidates and has streamlined the drug development process.

In conclusion,5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole (CAS No. 2137519-71-0) is a structurally complex molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and its alignment with current trends in drug discovery make it a compelling subject for further study. As computational methods continue to evolve, researchers will be better equipped to explore the full potential of such compounds, leading to novel therapeutic interventions for various diseases.

2137519-71-0 (5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole) 関連製品

- 6714-41-6(6-Oxa-2-azabicyclo[3.2.1]octan-7-one)

- 920378-83-2(1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-3,3-dimethylbutan-1-one)

- 1704741-11-6(AZ-PFKFB3-67)

- 381214-32-0(1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol)

- 2418729-51-6((3-Ethynyl-5-iodo-2-methylphenyl)methanethiol)

- 1171906-62-9(1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)urea)

- 2172140-59-7(3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoic acid)

- 13005-11-3((1-Methylpyrrolidin-3-yl)methanamine)

- 1284481-40-8([3-(dimethylamino)propyl][(oxan-4-yl)methyl]amine)

- 1805535-43-6(3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine)